molecular formula C19H23NO2 B8478689 4-[3-(Biphenyl-2-yloxy)-propyl]-morpholine

4-[3-(Biphenyl-2-yloxy)-propyl]-morpholine

Cat. No. B8478689
M. Wt: 297.4 g/mol
InChI Key: KHLKQGVEAQVFKH-UHFFFAOYSA-N
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Patent
US07452873B2

Procedure details

2-(3-Bromo-propoxy)-biphenyl (1.0 g) was reacted with morpholine (5 mL) at 50° C. for 1 hour to form 4-[3-(biphenyl-2-yloxy)-propyl]-morpholine. The excess morpholine was evaporated and water was added, followed by extraction with ethyl acetate. Removal of ethyl acetate afforded 900 mg of 4-[3-(biphenyl-2-yloxy)-propyl]-morpholine (t) as an oil which was used without further purification: m/e: 297.17, MS (ES+): 298.2; 1H NMR (500 MHz, CDCl3): 7.8-7.0 (m, 9H), 4.0 (m, 2H), 3.7 (m, 4H), 2.5 (m, 6H) and 1.8 (m, 2H).
Name
2-(3-Bromo-propoxy)-biphenyl
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>>[C:7]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[O:5][CH2:4][CH2:3][CH2:2][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1

Inputs

Step One
Name
2-(3-Bromo-propoxy)-biphenyl
Quantity
1 g
Type
reactant
Smiles
BrCCCOC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)OCCCN1CCOCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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